N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methylpiperidine, which is then reacted with sulfonyl chloride to form the sulfonyl derivative. This intermediate is further reacted with phenylpyrrolidine-3-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification methods like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide: shares structural similarities with other sulfonyl-containing compounds and piperidine derivatives.
Ethyl acetoacetate: A compound with keto-enol tautomerism, often used in organic synthesis.
Citrus pectin-derived compounds: Tailored compounds produced through enzymatic or chemical modifications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its therapeutic potential make it a valuable compound for scientific research.
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-17-11-13-25(14-12-17)31(29,30)21-9-7-19(8-10-21)24-23(28)18-15-22(27)26(16-18)20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,24,28) |
InChI Key |
KOWXXCQOYHOMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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